Aqueous Solubility Enhancement: Lithium Salt vs. Free Acid LogP Comparison
The lithium salt of 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylic acid exhibits a computed LogP of -2.8959, which is approximately 4.3 log units lower than that of its corresponding free acid (LogP = +1.4348) . This reversal in lipophilicity renders the lithium salt highly water-soluble, whereas the free acid predominantly partitions into organic phases. This property is critical for biological assay design, where aqueous dosing is required.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -2.8959 |
| Comparator Or Baseline | 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid (Free Acid); LogP = +1.4348 |
| Quantified Difference | Δ LogP = -4.3307 (Target is 4.3 log units more hydrophilic) |
| Conditions | Computed property values as reported by vendor (Leyan). |
Why This Matters
A 4.3 log unit difference in LogP translates to an approximately 20,000-fold difference in octanol-water partition coefficient, meaning the lithium salt can be used directly in aqueous biological buffers without co-solvent, whereas the free acid requires organic co-solvent (e.g., DMSO) that may interfere with target-based assays.
